

# physicochemical properties of 5-Bromo-3-phenyl salicylic acid

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## Compound of Interest

Compound Name: 5-Bromo-3-phenyl salicylic acid

Cat. No.: B1663761

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An In-depth Technical Guide on the Physicochemical Properties of **5-Bromo-3-phenyl salicylic acid**

## Introduction

**5-Bromo-3-phenyl salicylic acid** is a synthetic derivative of salicylic acid, a well-known class of compounds with significant biological activities. This molecule is of particular interest to researchers in drug discovery and development due to its demonstrated activity as a selective inhibitor of aldo-keto reductase 1C1 (AKR1C1).[1][2] AKR1C1 is an enzyme implicated in the metabolism of steroids, such as progesterone, and has been identified as a potential therapeutic target in oncology and endocrinology.[2][3] A thorough understanding of the physicochemical properties of **5-Bromo-3-phenyl salicylic acid** is fundamental for its development as a potential therapeutic agent, influencing aspects such as formulation, dosage form design, and bioavailability.[4][5]

This technical guide provides a comprehensive overview of the known physicochemical properties of **5-Bromo-3-phenyl salicylic acid**, detailed experimental protocols for their determination, and visualizations of its biological context and characterization workflow.

## Chemical and Physical Properties

The core physicochemical data for **5-Bromo-3-phenyl salicylic acid** are summarized in the table below. These properties are crucial for predicting the compound's behavior in both in vitro and in vivo systems.

Property	Value	Reference
IUPAC Name	5-bromo-2-hydroxy-[1,1'-biphenyl]-3-carboxylic acid	[1][2]
CAS Number	99514-99-5	[1][3][6]
Molecular Formula	C <sub>13</sub> H <sub>9</sub> BrO <sub>3</sub>	[1][2]
Molecular Weight	293.1 g/mol	[1][2][3]
Appearance	Crystalline solid	[1][3]
Boiling Point	416.9 ± 45.0 °C at 760 mmHg	[6]
Melting Point	No data available	[6]
pKa (Predicted)	2.38 ± 0.14	[7]
Solubility	DMF: 20 mg/mL DMSO: 20 mg/mL Ethanol: 3 mg/mL DMF:PBS (pH 7.2) (1:9): 0.1 mg/mL	[1][2][3]

## Spectroscopic Properties

Spectroscopic analysis is essential for confirming the chemical structure and purity of **5-Bromo-3-phenyl salicylic acid**.

Spectroscopic Data	Value / Expected Signals	Reference
UV-Vis (λ <sub>max</sub> )	220, 301 nm	[1][2]
<sup>1</sup> H NMR (Expected)	δ 10–12 ppm (hydroxyl proton) δ 6.5–8.5 ppm (aromatic protons) δ ~12 ppm (carboxylic acid proton)	[3]
Infrared (IR) (Expected)	3200–3500 cm <sup>-1</sup> (-OH stretch) 1680–1700 cm <sup>-1</sup> (C=O stretch) 500–600 cm <sup>-1</sup> (C-Br stretch)	[3]

## Experimental Protocols

Detailed methodologies are required for the accurate and reproducible determination of physicochemical properties.<sup>[8][9]</sup> The following are generalized protocols based on standard pharmaceutical analysis techniques.

### Determination of Melting Point by Differential Scanning Calorimetry (DSC)

- Objective: To determine the melting point and thermal profile of the solid compound.
- Apparatus: A calibrated Differential Scanning Calorimeter.
- Procedure:
  - Accurately weigh 2-5 mg of **5-Bromo-3-phenyl salicylic acid** into an aluminum DSC pan.
  - Seal the pan hermetically. An empty, sealed pan is used as a reference.
  - Place both the sample and reference pans into the DSC cell.
  - Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
  - Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic event corresponding to melting.

### Determination of Solubility (Shake-Flask Method)

- Objective: To determine the equilibrium solubility of the compound in various solvents.
- Apparatus: Orbital shaker, centrifuge, HPLC or UV-Vis spectrophotometer.
- Procedure:
  - Add an excess amount of **5-Bromo-3-phenyl salicylic acid** to a known volume of the selected solvent (e.g., DMSO, Ethanol) in a sealed vial.

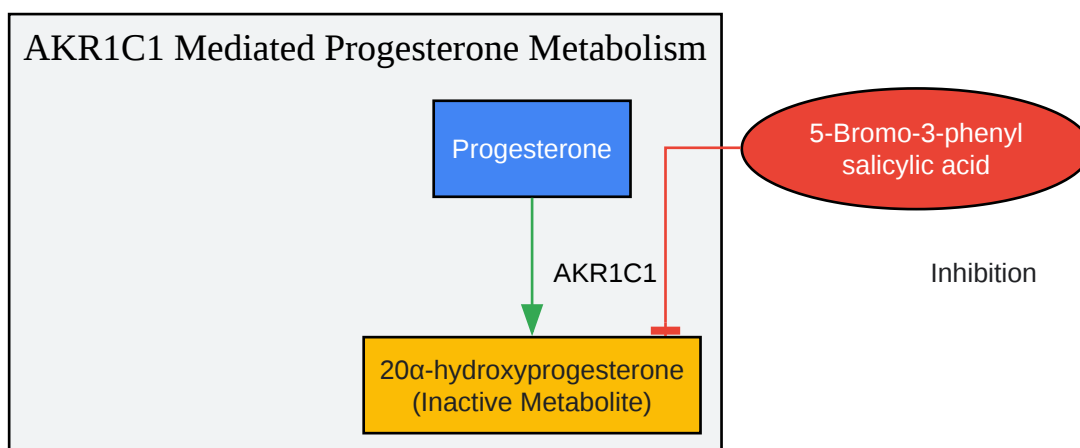
- Agitate the vials at a constant temperature (e.g., 25 °C) in an orbital shaker for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
- After agitation, centrifuge the samples to separate the undissolved solid.
- Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
- Analyze the concentration of the diluted solution using a validated analytical method such as HPLC or UV-Vis spectroscopy.
- Calculate the original concentration to determine the solubility in mg/mL.

## Determination of pKa by Potentiometric Titration

- Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid and phenolic hydroxyl groups.
- Apparatus: Calibrated pH meter, automatic titrator, beaker, magnetic stirrer.
- Procedure:
  - Dissolve a precisely weighed amount of **5-Bromo-3-phenyl salicylic acid** in a suitable co-solvent system (e.g., water/methanol) due to its low aqueous solubility.
  - Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
  - Record the pH of the solution after each addition of the titrant.
  - Plot the pH versus the volume of titrant added.
  - The pKa value is determined from the pH at the half-equivalence point on the titration curve. The first inflection point corresponds to the carboxylic acid, and a second may be observed for the phenolic hydroxyl.

## Biological Activity and Signaling Pathway

**5-Bromo-3-phenyl salicylic acid** is a selective inhibitor of Aldo-Keto Reductase 1C1 (AKR1C1), with a reported  $K_i$  value of 140 nM.[1][2][3] It shows selectivity over other isoforms such as AKR1C2 ( $K_i = 1.97 \mu\text{M}$ ) and AKR1C3 ( $K_i = 21 \mu\text{M}$ ).[1][2] The AKR1C1 enzyme is responsible for metabolizing progesterone into its inactive form, 20 $\alpha$ -hydroxy progesterone.[2] By inhibiting this enzyme, **5-Bromo-3-phenyl salicylic acid** can modulate steroid hormone levels, which has potential applications in treating certain cancers where AKR1C1 is overexpressed.[3]

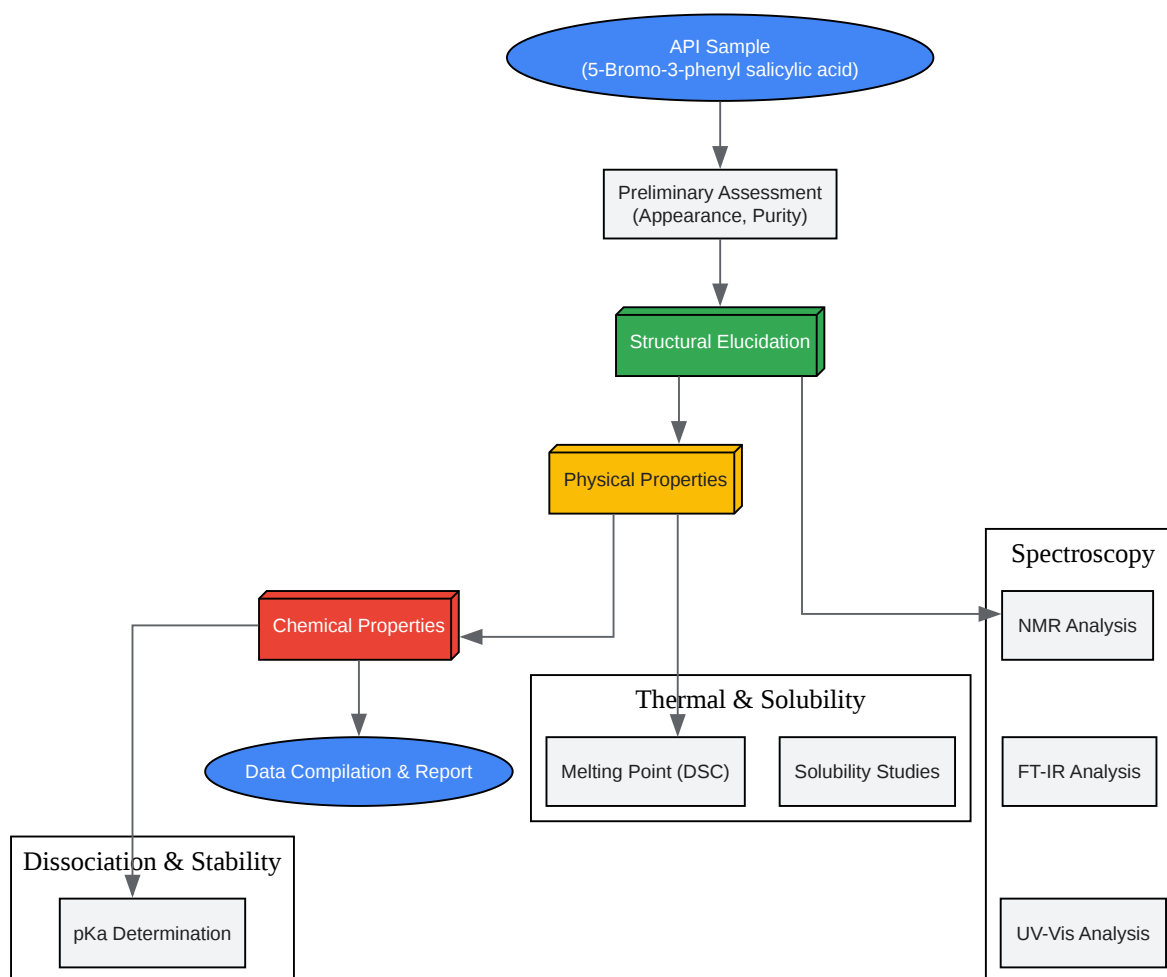


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**Figure 1.** Inhibition of AKR1C1 by **5-Bromo-3-phenyl salicylic acid**.

## Physicochemical Characterization Workflow

The comprehensive characterization of an active pharmaceutical ingredient (API) like **5-Bromo-3-phenyl salicylic acid** follows a logical workflow. This process ensures that all critical physical and chemical properties are systematically evaluated to build a complete profile of the compound.



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**Figure 2.** Workflow for Physicochemical Characterization of an API.

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## References

- 1. 5-bromo-3-phenyl Salicylic Acid | CAS 99514-99-5 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 5-Bromo-3-phenyl salicylic acid (99514-99-5) for sale [vulcanchem.com]
- 4. labinsights.nl [labinsights.nl]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Page loading... [guidechem.com]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. API Physical & Chemical Characterization - CD Formulation [formulationbio.com]
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